3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone
Overview
Description
Aureobasidin A is a cyclic depsipeptide antibiotic isolated from the fungus Aureobasidium pullulans R106 . It is known for its potent antifungal properties, particularly against yeast species such as Saccharomyces cerevisiae . Aureobasidin A acts by inhibiting inositol phosphorylceramide synthase, an essential enzyme in the sphingolipid biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Aureobasidin A was first achieved using PyBroP as a coupling reagent . The synthetic cyclized product was found to be identical to the natural antibiotic in all respects . The synthesis involves the formation of a cyclic depsipeptide structure, which is a complex process due to the presence of N-methylamino acids .
Industrial Production Methods
Aureobasidin A is produced industrially through fermentation using the fungus Aureobasidium pullulans . The optimal fermentation conditions include an inoculum size of 6.8% (v/v), a rotation speed of 216 rpm, a culture temperature of 26°C, a liquid volume of 125 mL, and an initial pH of 7 . These conditions result in a high yield of the antimicrobial lipopeptides .
Chemical Reactions Analysis
Types of Reactions
Aureobasidin A undergoes various chemical reactions, including:
Oxidation: This reaction can alter the structure of the cyclic depsipeptide, affecting its biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially impacting its antifungal properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, which may enhance or reduce its efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered biological activity, while substitution reactions can result in new analogs with potentially improved properties.
Scientific Research Applications
Aureobasidin A has a wide range of scientific research applications:
Mechanism of Action
Aureobasidin A exerts its effects by inhibiting inositol phosphorylceramide synthase, an enzyme involved in the synthesis of sphingolipids . This inhibition disrupts the production of essential components of the fungal cell membrane, leading to cell death . The molecular target of Aureobasidin A is the AUR1 gene product, which is crucial for sphingolipid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Myriocin: Another inhibitor of sphingolipid biosynthesis with antifungal properties.
Amphotericin B: A well-known antifungal agent that targets the fungal cell membrane but through a different mechanism.
Fluconazole: An antifungal drug that inhibits ergosterol synthesis, a key component of the fungal cell membrane.
Uniqueness of Aureobasidin A
Aureobasidin A is unique due to its specific inhibition of inositol phosphorylceramide synthase, which is not targeted by other common antifungal agents . This specificity makes it a valuable tool for studying sphingolipid biosynthesis and developing targeted antifungal therapies .
Properties
IUPAC Name |
3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMLFADXHJLPSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N8O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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